Acidity Profile Differentiation: pKa Contrast with 8-Bromo Analog Lacking 6-Methyl Group
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid exhibits a predicted pKa of -4.85 ± 0.41, which differs significantly from the 8-bromo analog lacking the 6-methyl group (8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid), establishing distinct ionization behavior that influences solubility and formulation strategies [1].
| Evidence Dimension | Carboxylic acid acidity (predicted pKa) |
|---|---|
| Target Compound Data | -4.85 ± 0.41 (predicted) |
| Comparator Or Baseline | 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid: pKa not reported but structurally differs by absence of 6-methyl group (C8H5BrN2O2 vs C9H7BrN2O2) |
| Quantified Difference | Molecular weight difference: 255.07 vs 241.03 g/mol; predicted pKa difference attributable to electron-donating methyl substituent effect |
| Conditions | Predicted values using computational methods |
Why This Matters
The distinct pKa value informs protonation state predictions at physiological pH, enabling more accurate solubility modeling and formulation development compared to non-methylated analogs.
- [1] ChemicalBook. 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-45-5). ChemicalBook 2025. View Source
